molecular formula C11H15NO B14812326 2-Cyclopropoxy-N,5-dimethylaniline

2-Cyclopropoxy-N,5-dimethylaniline

Cat. No.: B14812326
M. Wt: 177.24 g/mol
InChI Key: MUNZYNUMEWOPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-N,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group and two methyl groups attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-N,5-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2,5-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-N,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogen, or sulfonyl derivatives.

Scientific Research Applications

2-Cyclopropoxy-N,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,5-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The cyclopropoxy group can also interact with cellular membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the cyclopropoxy group.

    2,5-Dimethylaniline: An aromatic amine with two methyl groups on the benzene ring, similar to 2-Cyclopropoxy-N,5-dimethylaniline but without the cyclopropoxy group.

    2,6-Dimethylaniline: Another positional isomer with methyl groups at different positions on the benzene ring.

Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other aniline derivatives and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-cyclopropyloxy-N,5-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-3-6-11(10(7-8)12-2)13-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

MUNZYNUMEWOPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.